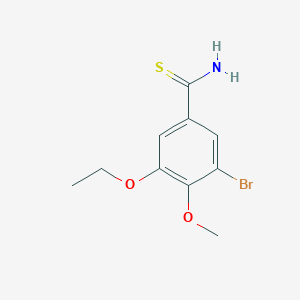
N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide” is a synthetic organic compound that may have potential applications in medicinal chemistry and pharmaceutical research. The structure consists of a piperidine ring, a benzyl group, and a formylphenoxyacetamide moiety, which suggests it could interact with biological targets in a specific manner.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide” likely involves multiple steps:
Formation of the Piperidine Ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step might involve a benzylation reaction using benzyl chloride or benzyl bromide in the presence of a base.
Attachment of the Formylphenoxyacetamide Moiety: This could be done through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-formylphenoxyacetic acid or its derivative.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the formyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl group could be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the benzyl ring.
科学的研究の応用
This compound could have various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development as a drug candidate for targeting specific biological pathways.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
作用機序
The mechanism of action would depend on its interaction with biological targets. It might bind to specific receptors or enzymes, modulating their activity. The piperidine ring and benzyl group could play crucial roles in binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-hydroxyphenoxy)acetamide
- N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
The presence of the formyl group in “N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide” might confer unique reactivity and binding properties compared to its analogs with different substituents on the phenoxy ring.
特性
IUPAC Name |
N-(1-benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-14-17-8-10-18(11-9-17)27-15-20(25)22-19-7-4-12-23(21(19)26)13-16-5-2-1-3-6-16/h1-3,5-6,8-11,14,19H,4,7,12-13,15H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWANGCVYSBKPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
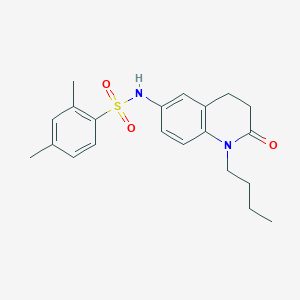
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide](/img/structure/B2387542.png)
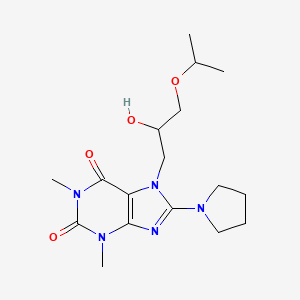

![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)
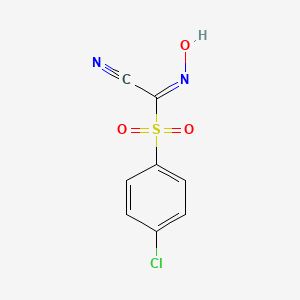
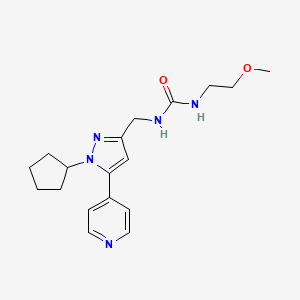
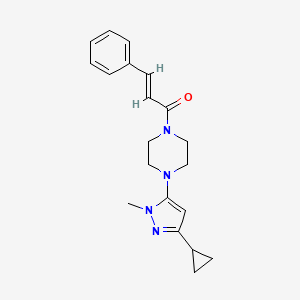

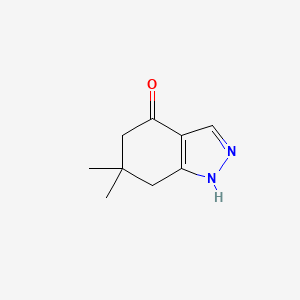
![2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2387559.png)

